molecular formula C6H7N3O B3154822 5-Isocyanato-1,3-dimethyl-1H-pyrazole CAS No. 785781-34-2

5-Isocyanato-1,3-dimethyl-1H-pyrazole

Cat. No. B3154822
CAS RN: 785781-34-2
M. Wt: 137.14 g/mol
InChI Key: DTJMKINLRQLPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 . It is a product of the reaction between 3,5-dimethyl-1H-pyrazole and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane trimer .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-Isocyanato-1,3-dimethyl-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example is the condensation of acetylacetone and hydrazine to give 3,5-dimethylpyrazole, which has found use as a blocking agent for isocyanates .


Molecular Structure Analysis

The molecular structure of 5-Isocyanato-1,3-dimethyl-1H-pyrazole consists of a pyrazole ring, which is a five-membered aromatic heterocyclic compound containing two nitrogen atoms and three carbon atoms . The isocyanato group is attached to the 5-position of the pyrazole ring .


Chemical Reactions Analysis

5-Isocyanato-1,3-dimethyl-1H-pyrazole can participate in various chemical reactions. For instance, it can react with 3,5-dimethyl-1H-pyrazole to form a trimer . More research is needed to fully understand the range of chemical reactions that this compound can undergo.

Scientific Research Applications

Chemical Synthesis and Biological Activity

5-Isocyanato-1,3-dimethyl-1H-pyrazole and its derivatives play a significant role in the synthesis of various biologically active compounds. The derivatives of this chemical are used in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione, and pyrazolo[1,5-a]pyrimidines. These compounds exhibit a range of biological activities, including antimicrobial effects against both gram-positive and gram-negative bacteria. They are synthesized through efficient protocols and have their biological activity investigated (Zaki, Sayed, & Elroby, 2016).

Antioxidant and Antimicrobial Properties

The derivatives of 5-Isocyanato-1,3-dimethyl-1H-pyrazole are also explored for their antioxidant and antimicrobial properties. Certain compounds containing pyrazole, thiazole, and pyridine moieties demonstrated significant antioxidant activity. Their structures were confirmed through various spectral analyses, and they showed promising results in scavenging free radicals (Kaddouri et al., 2020).

Herbicidal Activity

The herbicidal activity of certain carbamates derived from 5-Isocyanato-1,3-dimethyl-1H-pyrazole was investigated. These compounds, when applied at specific concentrations, demonstrated phytotoxic effects on the seed germination and seedling growth of various plants. The study provides valuable insights into the potential use of these compounds in agricultural practices (Lee, Park, & Kim, 1989).

DNA Binding and Cytotoxicity Studies

The interaction of novel bis-pyrazoles derived from 5-Isocyanato-1,3-dimethyl-1H-pyrazole with DNA was extensively studied. These studies included molecular docking and absorption spectroscopic techniques to understand the interaction mechanism and the specificity of binding to DNA. Additionally, the compounds underwent in-vitro cytotoxicity studies, showing promising activity against various cancer cell lines (Reddy et al., 2017).

Anticancer Activity

Some derivatives of 5-Isocyanato-1,3-dimethyl-1H-pyrazole have shown promising anticancer activity. These compounds underwent synthesis, and their structures were confirmed by elemental and spectral data. The in-vitro anticancer activity was evaluated, revealing that some of the synthesized compounds exhibited noteworthy anticancer properties (Metwally, Abdelrazek, & Eldaly, 2016).

Future Directions

Pyrazoles, including 5-Isocyanato-1,3-dimethyl-1H-pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research could focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .

properties

IUPAC Name

5-isocyanato-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJMKINLRQLPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isocyanato-1,3-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-Isocyanato-1,3-dimethyl-1H-pyrazole
Reactant of Route 3
5-Isocyanato-1,3-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-Isocyanato-1,3-dimethyl-1H-pyrazole
Reactant of Route 5
5-Isocyanato-1,3-dimethyl-1H-pyrazole
Reactant of Route 6
5-Isocyanato-1,3-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.